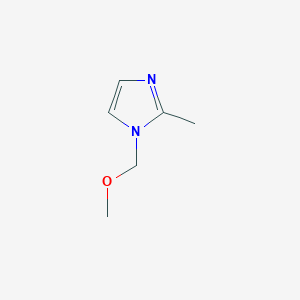

1-(Methoxymethyl)-2-methyl-1H-imidazole

Description

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1-(methoxymethyl)-2-methylimidazole |

InChI |

InChI=1S/C6H10N2O/c1-6-7-3-4-8(6)5-9-2/h3-4H,5H2,1-2H3 |

InChI Key |

JIXJGEJKVVEMPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1COC |

Origin of Product |

United States |

Preparation Methods

Key Methods from Literature:

- Method 1: Conversion of 2-methylimidazole to its bisulfate salt followed by nitration to 2-methyl-4-nitroimidazole, then regioselective alkylation with boiling 2-chloroethanol or ethylene oxide under acidic conditions to yield the methoxymethyl derivative.

- Method 2: Hydrolysis of bromoethyl imidazole in aqueous formamide with formic acid to obtain the target compound.

- Method 3: Reaction of 1-(acetoxymethyl)-2-methyl-4-nitroimidazole with ethylene oxide in the presence of sulfur trioxide, followed by acidic hydrolysis.

- Method 4: Condensation of 1-(acetoxymethyl)-2-methyl-4-nitroimidazole with ethylene glycol diacetate under anhydrous sulfuric acid, followed by hydrolysis or alcoholysis.

- Method 5: Protection of 2-methyl-4-nitroimidazole by acylation, subsequent reaction with ethylene oxide in the presence of SO3, and acidic hydrolysis.

- Method 6: Alkylation of 1-(acetoxymethyl)-2-methyl-4-nitroimidazole with ethylene sulfate or bis-(2-acetoxyethyl) sulfate generated in situ.

| Method No. | Starting Material | Alkylating Agent | Catalyst/Condition | Key Step | Yield/Notes |

|---|---|---|---|---|---|

| 1 | 2-Methylimidazole bisulfate salt | 2-Chloroethanol / Ethylene oxide | Sulfonitric mixture / Acidic | Nitration + Alkylation | Regioselective alkylation |

| 2 | Bromoethyl imidazole | Hydrolysis | Formic acid, aqueous formamide | Hydrolysis | Alternative hydrolysis route |

| 3 | 1-(Acetoxymethyl)-2-methyl-4-nitroimidazole | Ethylene oxide | SO3, acidic hydrolysis | Alkylation + Hydrolysis | Acidic hydrolysis after alkylation |

| 4 | 1-(Acetoxymethyl)-2-methyl-4-nitroimidazole | Ethylene glycol diacetate | Anhydrous H2SO4, hydrolysis | Condensation + Hydrolysis | Alcoholysis under acidic conditions |

| 5 | 2-Methyl-4-nitroimidazole (acylated) | Ethylene oxide | SO3, acidic hydrolysis | Protection + Alkylation + Hydrolysis | Acylation protection step |

| 6 | 1-(Acetoxymethyl)-2-methyl-4-nitroimidazole | Ethylene sulfate / bis-(2-acetoxyethyl) sulfate | Various solvents | Alkylation | Alkylation in different solvents |

These methods emphasize the importance of protecting groups, controlled acidic conditions, and choice of alkylating agents to achieve high regioselectivity and yield.

Iodine-Catalyzed One-Pot Synthesis

A more recent approach involves an iodine-catalyzed one-pot methodology that simplifies the synthesis by combining halogenation and alkylation steps in a single reaction vessel. This method uses:

- Catalyst: Iodine.

- Reagents: 2-methylimidazole and methoxymethylating agents.

- Advantages: Simplifies reaction setup, reduces purification steps, and allows for optimization of yield and purity by controlling iodine concentration and reaction temperature.

Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are used to monitor reaction progress and confirm the structure of the product.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate imidazole synthesis, offering:

- Short reaction times (e.g., 30 min at 80°C).

- One-pot, two-step protocols involving hydrazine and acetonitrile solvents.

- Enhanced yields (around 90%) and cleaner reaction profiles.

This method could be adapted for the preparation of this compound by modifying the alkylation step under microwave conditions.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Alkylation of 2-methylimidazole derivatives | Use of alkylating agents like ethylene oxide, acidic hydrolysis | High regioselectivity, well-established | Multi-step, requires protection |

| Iodine-catalyzed one-pot synthesis | Simplified procedure, iodine catalysis | Reduced steps, good control over purity | Requires optimization of iodine |

| Modular oxidation–condensation | Ketone oxidation + imidazole condensation | Versatile, scalable, broad substrate scope | Not specific to methoxymethyl derivative |

| Microwave-assisted synthesis | Rapid, high yield, one-pot | Time-efficient, cleaner reactions | Requires microwave equipment |

Research Findings and Analytical Data

- Reaction conditions such as temperature, solvent composition, and catalyst loading significantly influence yield and purity.

- Acidic hydrolysis is critical for removing protecting groups and completing the formation of the methoxymethyl substituent.

- Analytical confirmation is typically done by NMR spectroscopy, TLC, and sometimes mass spectrometry.

- Yields reported for similar alkylation and hydrolysis steps range from moderate to high (50–85%).

- Recent iodine-catalyzed methods demonstrate potential for improved efficiency and scalability.

This comprehensive overview of preparation methods for this compound highlights multiple synthetic routes, each with distinct advantages and considerations. Alkylation of 2-methylimidazole derivatives remains the most documented and reliable approach, while newer catalytic and microwave-assisted methods offer promising alternatives for streamlined synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Methoxymethyl chloride, sodium hydride, potassium carbonate.

Major Products Formed:

Oxidation: Imidazole N-oxides.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby altering their activity. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on the Imidazole Core

1-Methyl-2-(methylthio)-1H-benzo[d]imidazole ()

- Core Structure : Benzoimidazole (fused benzene-imidazole) vs. simple imidazole.

- Substituents : Methylthio (-S-CH₃) at the 2-position vs. methoxymethyl (-CH₂-O-CH₃).

- Electronic Effects : The methylthio group is electron-donating via sulfur’s polarizability, while the methoxymethyl group donates electrons through oxygen’s lone pairs. The benzoimidazole core in this compound increases aromaticity and planarity, affecting π-π stacking interactions in biological systems .

1-(4-(4-Chlorophenoxy)butyl)-2-methyl-1H-imidazole () Substituent: A butyl chain with a 4-chlorophenoxy group at the 1-position. Comparison: The methoxymethyl group in the target compound is shorter and more polar than the extended butyl-phenoxy chain.

1-(2-Chloroethyl)-2-methyl-5-nitro-1H-imidazole () Substituents: Chloroethyl (-CH₂-CH₂-Cl) at the 1-position and nitro (-NO₂) at the 5-position. Electronic Effects: The nitro group is strongly electron-withdrawing, reducing the basicity of the imidazole ring. In contrast, the methoxymethyl group mildly donates electrons, preserving the ring’s basicity .

Functional Group Reactivity

1-Methylimidazole-2-carboxaldehyde ()

- Substituent : Aldehyde (-CHO) at the 2-position.

- Reactivity : The aldehyde group is highly reactive, participating in nucleophilic additions and oxidations. The methoxymethyl group, being an ether, is chemically stable under most conditions, making the target compound more suitable for prolonged storage or in vivo applications .

Physicochemical Properties

*Predicted values using QSAR models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.